(3-BROMOPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE
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Overview
Description
(3-BROMOPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE is an organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-BROMOPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE typically involves the following steps:
Coupling Reaction: The coupling of the brominated benzoyl compound with 2-ethoxyphenylpiperazine.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
(3-BROMOPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of (3-BROMOPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorobenzoyl)-4-(2-ethoxyphenyl)piperazine
- 1-(3-Fluorobenzoyl)-4-(2-ethoxyphenyl)piperazine
- 1-(3-Methylbenzoyl)-4-(2-ethoxyphenyl)piperazine
Uniqueness
(3-BROMOPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties compared to its analogs.
Properties
Molecular Formula |
C19H21BrN2O2 |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
(3-bromophenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21BrN2O2/c1-2-24-18-9-4-3-8-17(18)21-10-12-22(13-11-21)19(23)15-6-5-7-16(20)14-15/h3-9,14H,2,10-13H2,1H3 |
InChI Key |
ZFRJLUGLPLLRRV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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